4-(4-Bromophenyl)sulfonylpiperazin-2-one
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Overview
Description
4-(4-Bromophenyl)sulfonylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfonylpiperazin-2-one typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-(4-Bromophenyl)sulfonylpiperazin-2-one has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological research: It serves as a probe or ligand in studies involving protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfonylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl and sulfonyl groups can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)sulfonylpiperazin-2-one
- 4-(4-Methylphenyl)sulfonylpiperazin-2-one
- 4-(4-Fluorophenyl)sulfonylpiperazin-2-one
Uniqueness
4-(4-Bromophenyl)sulfonylpiperazin-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSRUGGKZBBHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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